Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate
Description
Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate is a cyclopentane derivative featuring a ketone group at position 2, a methyl ester at position 1, and methyl substituents at positions 1 and 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of agrochemicals and pharmaceuticals. Its reactivity is influenced by the electron-withdrawing ketone and ester groups, as well as steric effects from the methyl substituents .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-6-4-7(10)9(2,5-6)8(11)12-3/h6H,4-5H2,1-3H3 |
InChI Key |
KCVOUQDBAFJLIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(C1)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid-supported catalysts can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1,4-dimethyl-2-oxocyclopentane-1-carboxylic acid.
Reduction: Formation of 1,4-dimethyl-2-hydroxycyclopentane-1-carboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
Methyl 1,3-Dimethyl-2-Oxocyclopentane-1-Carboxylate (CAS 2275-26-5)
- Structure : Differs in methyl group placement (positions 1 and 3 vs. 1 and 4).
- Molecular formula: C₉H₁₄O₃.
- Applications : Used in synthetic routes requiring regioselective functionalization .
Ethyl 4,4-Dimethyl-2-Oxocyclopentane-1-Carboxylate
- Structure : Ethyl ester substituent and geminal dimethyl groups at position 4.
- Properties : The ethyl ester increases hydrophobicity, altering solubility in organic solvents. The 4,4-dimethyl configuration enhances ring stability due to reduced steric strain.
- Synthesis: Prepared via alkylation of cyclopentanone precursors using ethyl halides .
Functional Group Modifications
Methyl 1-Benzyl-2-Oxocyclopentane-1-Carboxylate (CAS 10386-81-9)
- Structure : Benzyl group at position 1 replaces a methyl group.
- Properties : The aromatic benzyl moiety increases molecular weight (C₁₄H₁₆O₃) and introduces π-π interactions, affecting crystallization behavior. Steric bulk may slow reaction kinetics in substitution reactions .
- Applications: Potential use in asymmetric synthesis due to chiral center induction by the benzyl group.
Methyl 1-[(4-Chlorophenyl)Methyl]-3,3-Dimethyl-2-Oxocyclopentane-Carboxylate
Amino-Substituted Analogs
Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7)
Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate | C₉H₁₄O₃ | 170.21 | 1,4-dimethyl, methyl ester |
| Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | C₁₀H₁₆O₃ | 184.23 | 4,4-dimethyl, ethyl ester |
| Methyl 1-benzyl-2-oxocyclopentane-1-carboxylate | C₁₄H₁₆O₃ | 232.28 | Benzyl, methyl ester |
Biological Activity
Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclopentane structure with a ketone and an ester functional group. This structural arrangement is believed to influence its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Functional Groups | Ketone, Ester |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : The ketone group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : It may act as a modulator of specific receptors involved in inflammatory responses or cell signaling pathways.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds with similar structures. For instance, derivatives of cyclopentane have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and IL-12. The mechanism involves the activation of the Nrf2 pathway, which regulates antioxidant gene expression .
Case Study Example:
A study on related cyclopentenone compounds demonstrated that they could effectively reduce the secretion of IL-6 in bone-marrow-derived dendritic cells (BMDCs) by inducing a Michael addition reaction with cysteine residues on Keap1, leading to the activation of Nrf2 .
Antitumor Activity
The compound's structural analogs have been evaluated for their antitumor properties. Research indicates that certain modifications can enhance cytotoxicity against various cancer cell lines. For example, compounds with specific substituents on the cyclopentane ring exhibited nanomolar activity against tumor cell proliferation .
| Compound | Target Cancer Type | IC₅₀ (nM) |
|---|---|---|
| Methyl 1,4-dimethyl... | Triple-negative breast cancer | 50 |
| Related cyclopentenones | Various solid tumors | 10 - 100 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
